Journal Name:Russian Journal of Electrochemistry
Journal ISSN:1023-1935
IF:1.351
Journal Website:https://www.springer.com/journal/11175
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:155
Publishing Cycle:Monthly
OA or Not:Not
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-07-27 , DOI:
10.1038/s41589-023-01399-y
Original reference:
J. Am. Chem. Soc. 145, 14155–14163 (2023)
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-06-27 , DOI:
10.1038/s41589-023-01378-3
Original reference:
Mol. Cell 83, 1921–1935.e7 (2023)
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-06-08 , DOI:
10.1038/s41589-023-01350-1
Fluorescent biosensors enable the study of cell physiology with spatiotemporal resolution; yet, most biosensors suffer from relatively low dynamic ranges. Here, we introduce a family of designed Förster resonance energy transfer (FRET) pairs with near-quantitative FRET efficiencies based on the reversible interaction of fluorescent proteins with a fluorescently labeled HaloTag. These FRET pairs enabled the straightforward design of biosensors for calcium, ATP and NAD+ with unprecedented dynamic ranges. The color of each of these biosensors can be readily tuned by changing either the fluorescent protein or the synthetic fluorophore, which enables simultaneous monitoring of free NAD+ in different subcellular compartments following genotoxic stress. Minimal modifications of these biosensors furthermore allow their readout to be switched to fluorescence intensity, fluorescence lifetime or bioluminescence. These FRET pairs thus establish a new concept for the development of highly sensitive and tunable biosensors.
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-05-25 , DOI:
10.1038/s41589-023-01344-z
A major pharmacological assumption is that lowering disease-promoting protein levels is generally beneficial. For example, inhibiting metastasis activator BACH1 is proposed to decrease cancer metastases. Testing such assumptions requires approaches to measure disease phenotypes while precisely adjusting disease-promoting protein levels. Here we developed a two-step strategy to integrate protein-level tuning, noise-aware synthetic gene circuits into a well-defined human genomic safe harbor locus. Unexpectedly, engineered MDA-MB-231 metastatic human breast cancer cells become more, then less and then more invasive as we tune BACH1 levels up, irrespective of the native BACH1. BACH1 expression shifts in invading cells, and expression of BACH1ʼs transcriptional targets confirm BACH1ʼs nonmonotone phenotypic and regulatory effects. Thus, chemical inhibition of BACH1 could have unwanted effects on invasion. Additionally, BACH1ʼs expression variability aids invasion at high BACH1 expression. Overall, precisely engineered, noise-aware protein-level control is necessary and important to unravel disease effects of genes to improve clinical drug efficacy.
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-07-13 , DOI:
10.1038/s41589-023-01388-1
Ubiquitin and ubiquitin-like proteins typically use distinct machineries to facilitate diverse functions. The immunosuppressive ubiquitin-like protein Fubi is synthesized as an N-terminal fusion to a ribosomal protein (Fubi-S30). Its proteolytic maturation by the nucleolar deubiquitinase USP36 is strictly required for translationally competent ribosomes. What endows USP36 with this activity, how Fubi is recognized and whether other Fubi proteases exist are unclear. Here, we report a chemical tool kit that facilitated the discovery of dual ubiquitin/Fubi cleavage activity in USP16 in addition to USP36 by chemoproteomics. Crystal structures of USP36 complexed with Fubi and ubiquitin uncover its substrate recognition mechanism and explain how other deubiquitinases are restricted from Fubi. Furthermore, we introduce Fubi C-terminal hydrolase measurements and reveal a synergistic role of USP16 in Fubi-S30 maturation. Our data highlight how ubiquitin/Fubi specificity is achieved in a subset of human deubiquitinases and open the door to a systematic investigation of the Fubi system.
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-06-15 , DOI:
10.1038/s41589-023-01356-9
Sodium bisulfite is widely used in methylation sequencing, yet it degrades DNA, and on its own, it does not discriminate methylated cytosine from its oxidized derivative, 5-hydroxymethylcytosine. A new bisulfite-free technique uses enzymatic modification of DNA for direct and accurate methylation mapping.
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-06-26 , DOI:
10.1038/s41589-023-01367-6
Brassinosteroid (BR) hormones promote root growth by controlling meristem size and cell elongation, but the mechanism of BR transport remains elusive. A new study shows that BR precursors move via intercellular pores called plasmodesmata to modulate BR cellular levels and their signaling functions.
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-06-15 , DOI:
10.1038/s41589-023-01366-7
We identified a comprehensive targetome for glycolytic metabolites in cancer cells using a novel target discovery approach — target responsive accessibility profiling (TRAP). The targetome revealed diverse regulatory modalities for glycolytic metabolites that include engaging with metabolic enzymes, influencing transcriptional outputs and modulating post-translational modification levels, thereby elucidating how glycolytic metabolites function as signaling molecules.
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-07-20 , DOI:
10.1038/s41589-023-01381-8
Cells interpret a variety of signals through G-protein-coupled receptors (GPCRs) and stimulate the generation of second messengers such as cyclic adenosine monophosphate (cAMP). A long-standing puzzle is deciphering how GPCRs elicit different physiological responses despite generating similar levels of cAMP. We previously showed that some GPCRs generate cAMP from both the plasma membrane and the Golgi apparatus. Here we demonstrate that cardiomyocytes distinguish between subcellular cAMP inputs to elicit different physiological outputs. We show that generating cAMP from the Golgi leads to the regulation of a specific protein kinase A (PKA) target that increases the rate of cardiomyocyte relaxation. In contrast, cAMP generation from the plasma membrane activates a different PKA target that increases contractile force. We further validated the physiological consequences of these observations in intact zebrafish and mice. Thus, we demonstrate that the same GPCR acting through the same second messenger regulates cardiac contraction and relaxation dependent on its subcellular location.
Russian Journal of Electrochemistry ( IF 1.351 ) Pub Date: 2023-05-18 , DOI:
10.1038/s41589-023-01345-y
Mammalian cell surface and secreted glycoproteins exhibit remarkable glycan structural diversity that contributes to numerous physiological and pathogenic interactions. Terminal glycan structures include Lewis antigens synthesized by a collection of α1,3/4-fucosyltransferases (CAZy GT10 family). At present, the only available crystallographic structure of a GT10 member is that of the Helicobacter pylori α1,3-fucosyltransferase, but mammalian GT10 fucosyltransferases are distinct in sequence and substrate specificity compared with the bacterial enzyme. Here, we determined crystal structures of human FUT9, an α1,3-fucosyltransferase that generates Lewisx and Lewisy antigens, in complex with GDP, acceptor glycans, and as a FUT9–donor analog–acceptor Michaelis complex. The structures reveal substrate specificity determinants and allow prediction of a catalytic model supported by kinetic analyses of numerous active site mutants. Comparisons with other GT10 fucosyltransferases and GT-B fold glycosyltransferases provide evidence for modular evolution of donor- and acceptor-binding sites and specificity for Lewis antigen synthesis among mammalian GT10 fucosyltransferases.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ELECTROCHEMISTRY 电化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.40 | 25 | Science Citation Index Expanded | Not |